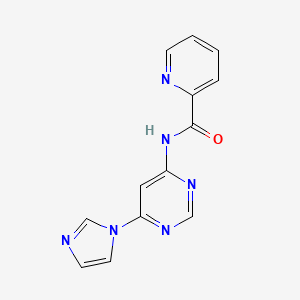

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide” has been reported. For instance, a series of 4-(1H-imidazol-1-yl)pyrimidin-2-amines has been synthesized from 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones . The process involved N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst, which yielded 4-(1H-imidazol-1-yl)benzaldehyde. This compound was then treated with substituted acetophenones to yield corresponding chalcones. Each chalcone was further reacted with guanidine hydrochloride to result in the title compounds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide is involved in the synthesis and structural analysis of complex organic compounds. For instance, the synthesis of 3-substituted imidazo[1,5-a]pyridines with the N-picolinamidin-2-yl group has been achieved through reactions involving aldehydes, 2-cyanopyridine, and ammonium acetate. This process highlights the compound's utility in creating novel organic structures, with some compounds thoroughly characterized and confirmed via single crystal X-ray diffraction studies (Fulwa & Manivannan, 2012).

Antituberculosis Activity

Research has also explored the antituberculosis potential of derivatives of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide. Specifically, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated moderate to good antimycobacterial activity in vitro, highlighting their potential as therapeutic agents against tuberculosis (Jadhav et al., 2016).

Enhancing Cellular Uptake of DNA Binding Oligomers

Modifications to the chemical structure of pyrrole–imidazole (Py–Im) polyamides, which include N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide, have been investigated to enhance cellular uptake and biological activity. These modifications have shown a significant increase in the nuclear uptake of these compounds, proving valuable for applications requiring the modulation of gene expression (Meier, Montgomery, & Dervan, 2012).

Medicinal Chemistry Strategies to Reduce Metabolism

The compound has been involved in studies aimed at reducing metabolism mediated by aldehyde oxidase (AO), particularly in the context of drug discovery. Altering the heterocycle or blocking the reactive site are effective strategies for reducing AO metabolism, offering insights into the development of more stable therapeutic agents (Linton et al., 2011).

DNA Recognition and Gene Expression Control

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide is part of the study of DNA-binding polyamides for controlling gene expression. These polyamides have been examined for their specificity to DNA sequences and potential as medicinal agents, showing promise in the minor groove binding of DNA and the control of gene expression (Chavda et al., 2010).

Orientations Futures

The future directions for research on “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)picolinamide” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

Propriétés

IUPAC Name |

N-(6-imidazol-1-ylpyrimidin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(10-3-1-2-4-15-10)18-11-7-12(17-8-16-11)19-6-5-14-9-19/h1-9H,(H,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQNTQZVTYMLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=NC=N2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)

![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)

![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)